N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide
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Overview
Description
N-methyl-N-[5-(1-pyrrolidinyl)pent-3-yn-2-yl]acetamide is a N-alkylpyrrolidine.
Scientific Research Applications
Muscarinic Activity
A study investigated the muscarinic activity of structural analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide in the guinea pig ileum. It was found that larger alkyl groups substituted for the acetyl methyl group resulted in decreased muscarinic potency. The N-methyl group was essential for muscarinic activity, with its replacement leading to antagonists (Ringdahl et al., 1982).
Conformational Restriction Studies
Conformationally restricted analogues of this compound were synthesized and tested for muscarinic and antimuscarinic activity. These analogues were found to be moderately potent muscarinic antagonists or weak partial agonists, with structural modifications leading to decreased affinity and efficacy (Lundkvist et al., 1989).
Derivative Studies
A series of tertiary and quaternary analogues of this compound was synthesized. These compounds displayed varying degrees of muscarinic agonism, partial agonism, or antagonism. Replacement of specific groups in these analogues led to changes in efficacy and affinity at muscarinic receptors (Nilsson et al., 1988).
Effects on Acetylcholine Release
The effect of this compound on acetylcholine release from the cerebral cortex was studied in rats. This compound enhanced acetylcholine output, suggesting presynaptic antagonistic and postsynaptic agonistic effects on muscarine receptors (Casamenti et al., 1986).
Synthesis and Enantiomer Studies
An improved synthesis method for the enantiomers of this compound was developed, allowing for large-scale preparation. The enantiomers were then tested for their ability to release acetylcholine, with one enantiomer showing higher potency (Nilsson et al., 1992).
Properties
CAS No. |
83481-69-0 |
---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
N-methyl-N-(5-pyrrolidin-1-ylpent-3-yn-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O/c1-11(13(3)12(2)15)7-6-10-14-8-4-5-9-14/h11H,4-5,8-10H2,1-3H3 |
InChI Key |
VHYUYQHTMPWAPK-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Canonical SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Synonyms |
BM 5 BM-5 N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide oxalate (1:1) N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (+-)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (R)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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